4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid
描述
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of 4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound is catalogued under Chemical Abstracts Service registry number 832740-83-7, confirming its unique chemical identity within global databases. The International Union of Pure and Applied Chemistry name precisely describes the molecular architecture, beginning with the butanoic acid functionality and systematically identifying the substitution pattern on the heterocyclic framework.
The molecular designation reflects several key structural elements that define the compound's identity. The tetrahydrocyclohepta[c]pyrazole core represents a bicyclic system where a seven-membered carbocyclic ring is fused to a five-membered pyrazole heterocycle, with specific hydrogen saturation indicated by the "tetrahydro" prefix. The numbering system follows International Union of Pure and Applied Chemistry rules for fused ring systems, where the pyrazole nitrogen atoms occupy positions that maintain the systematic nomenclature hierarchy.
The trifluoromethyl substituent at position 3 of the pyrazole ring introduces significant electronic effects due to the highly electronegative fluorine atoms. This group is designated as 3-(trifluoromethyl) in the systematic name, indicating its specific attachment point and chemical nature. The butanoic acid chain attachment at the 1-position of the pyrazole nitrogen creates a 4-carbon carboxylic acid functionality that extends from the heterocyclic core.
Alternative nomenclature forms documented in chemical databases include variations in the description of the ring fusion and substitution patterns. The compound may also be referenced as 4-[3-(trifluoromethyl)-4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-1-yl]butanoic acid, reflecting alternative conventions for indicating hydrogen saturation in the cycloheptane portion of the molecule. These nomenclature variations maintain chemical accuracy while accommodating different systematic naming approaches used across various chemical information systems.
属性
IUPAC Name |
4-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2/c14-13(15,16)12-9-5-2-1-3-6-10(9)18(17-12)8-4-7-11(19)20/h1-8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDPUIPVAFRUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N(N=C2C(F)(F)F)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140670 | |
| Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1(4H)-cycloheptapyrazolebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-83-7 | |
| Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1(4H)-cycloheptapyrazolebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1(4H)-cycloheptapyrazolebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Construction of the Tetrahydrocycloheptapyrazole Core
The tetrahydrocycloheptapyrazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and cyclic ketones or aldehydes. A common approach includes:
- Reacting hydrazine hydrate with a suitable cyclic precursor (e.g., cycloheptanone derivatives) under controlled temperature and pH conditions to form the pyrazole ring fused to the cycloheptane ring.
- The reaction is often carried out in ethanol or other polar solvents, with pH adjustment to optimize cyclization and minimize side reactions.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is introduced using trifluoroacetic anhydride or other trifluoromethylating agents. A representative method includes:
- Treating the intermediate pyrazole compound with trifluoroacetic anhydride in the presence of chlorobenzene as a solvent.
- The reaction is performed at low temperatures initially (0–5 °C) to control reactivity, followed by heating to reflux to complete the trifluoromethylation.
- Methanesulfonic acid is added to catalyze the reaction and facilitate the removal of trifluoroacetic acid by distillation.
- The reaction mixture is then concentrated under reduced pressure, and the pH is adjusted to alkaline conditions (pH ~12) to isolate the trifluoromethylated product.
Attachment of the Butanoic Acid Side Chain
The butanoic acid moiety is introduced via alkylation or amidation reactions at the pyrazole nitrogen:
- The trifluoromethylated pyrazole intermediate is reacted with a suitable butanoic acid derivative or precursor under reflux conditions.
- Catalysts such as p-toluenesulfonic acid may be used to promote the reaction.
- Reduction steps (e.g., using sodium borohydride) may follow to stabilize the product.
- The final product is purified by extraction, washing, and chromatographic techniques to achieve high purity.
Representative Synthetic Procedure (Based on Patent CN102796104A)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | Ethanol, hydrazine hydrate, 2-chloropyrazine, pH 6, 15 h at 60–61 °C | Formation of hydrazine-pyrazine intermediate; impurities removed by extraction and filtration | HPLC purity ~93.3% |
| 2 | Chlorobenzene, trifluoroacetic anhydride, methanesulfonic acid, reflux, distillation of trifluoroacetic acid, pH adjusted to 12 | Trifluoromethylation of pyrazole ring; organic phase separation and purification | HPLC purity ~99.1% |
| 3 | Palladium/carbon catalyst, ethanol, hydrogenation under nitrogen, filtration, reaction with hydrogen chloride in ethanol | Reduction and formation of hydrochloride salt; isolation by filtration and drying | Product obtained with high purity suitable for further functionalization |
This method emphasizes readily available starting materials, a straightforward synthetic route, minimal byproduct formation, and suitability for industrial scale-up.
Analytical Data and Purification
- Purity of intermediates and final product is typically confirmed by High-Performance Liquid Chromatography (HPLC), with purities exceeding 93% for intermediates and 99% for trifluoromethylated compounds.
- Extraction solvents include methylene dichloride, methyl tert-butyl ether (MTBE), and chlorobenzene.
- Purification steps involve filtration, washing with ammoniacal liquor, and silica gel column chromatography using dichloromethane or ethyl acetate mixtures.
- Final drying is performed under reduced pressure at controlled temperatures (e.g., 30 °C under <50 mbar).
Summary Table of Key Reaction Parameters
| Stage | Reagents | Solvent | Temperature | Time | pH | Yield/Purity | Notes |
|---|---|---|---|---|---|---|---|
| Cyclization | Hydrazine hydrate, 2-chloropyrazine | Ethanol | 60–61 °C | 15 h | 6 | ~93% purity | pH adjusted post-reaction |
| Trifluoromethylation | Trifluoroacetic anhydride, methanesulfonic acid | Chlorobenzene | 50–110 °C | 42–60 h | 12 (post) | ~99% purity | Reflux and distillation of TFA |
| Reduction & Salt Formation | Pd/C, H2, HCl | Ethanol | Room temp to reflux | Several hours | Acidic | High purity | Hydrogenation under N2 |
Research Findings and Industrial Relevance
- The described synthetic route is advantageous due to the use of commercially available and inexpensive starting materials.
- The process minimizes side reactions and byproduct formation, which reduces purification complexity and cost.
- The method is scalable and has been patented, indicating industrial applicability.
- The trifluoromethyl group introduction via trifluoroacetic anhydride and methanesulfonic acid catalysis is efficient and yields high-purity products.
- Hydrogenation and salt formation steps ensure the stability and solubility of the final compound, facilitating its use in pharmaceutical applications.
化学反应分析
Types of Reactions
4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols, amines, or hydrocarbons.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学研究应用
Fatty Acid Binding Protein Inhibition
Recent studies have demonstrated that this compound acts as an inhibitor of fatty acid binding proteins (FABPs), which are crucial in lipid metabolism and energy homeostasis. The crystal structure of human FABP4 in complex with the compound shows an IC50 value of 0.109 µM, indicating potent inhibitory activity .
Therapeutic Potential
The compound has been investigated for its therapeutic potential in treating metabolic disorders due to its ability to modulate lipid metabolism. Its structure allows it to interact effectively with biological targets involved in fatty acid transport and metabolism .
Case Study 1: Inhibition of FABP4
A study published in the RCSB Protein Data Bank details the binding interactions of 4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid with FABP4. The findings suggest that the compound's trifluoromethyl group enhances its binding affinity and specificity towards the protein .
Case Study 2: Metabolic Regulation
Research conducted on animal models has shown that administration of this compound leads to significant alterations in lipid profiles, suggesting its role as a metabolic regulator. The compound was found to decrease triglyceride levels while increasing HDL cholesterol levels, indicating a beneficial effect on lipid metabolism .
作用机制
The mechanism of action of 4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can bind to its target, modulating its activity and triggering a cascade of biochemical events. The exact molecular pathways involved may vary depending on the specific application and target.
相似化合物的比较
Table 1: Key Structural and Pharmacological Comparisons
Key Research Findings
However, JNJ-28583113 (ethyl ester analog) demonstrates that even with the same core, side-chain modifications critically impact pharmacokinetics. Its rapid metabolism highlights the advantage of the butanoic acid group in the target compound for enhanced stability .
Trifluoromethyl Substitution: The CF₃ group in the target compound and QZ-4794 increases metabolic resistance compared to non-fluorinated analogs like H1 and D7. However, H1 and D9 compensate with aromatic extensions (phenyl/naphthyl), improving target affinity despite lacking fluorination .
Side-Chain Optimization: The butanoic acid chain in the target compound balances solubility and membrane permeability. In contrast, the ethyl ester in JNJ-28583113 and the acetic acid in QZ-4794 exhibit suboptimal pharmacokinetic profiles .
生物活性
4-[3-(Trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid (CAS Number: 832740-83-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C13H17F3N2O2
- Molecular Weight : 290.281 g/mol
- CAS Number : 832740-83-7
| Property | Value |
|---|---|
| Molecular Formula | C13H17F3N2O2 |
| Molecular Weight | 290.281 g/mol |
| Purity | >95% |
| Storage Temperature | Room Temperature (RT) |
Research indicates that this compound has a significant affinity for specific biological targets, particularly fatty acid-binding proteins (FABPs). A notable study revealed that it binds to human FABP4 with an IC50 value of 0.109 µM, suggesting potent inhibitory activity against this protein . FABPs play crucial roles in lipid metabolism and signaling pathways, making them key targets for therapeutic interventions in metabolic diseases.
Antiinflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it reduces the expression of pro-inflammatory cytokines in macrophages, indicating potential use in treating conditions like obesity and diabetes .
Antitumor Activity
In cancer research, preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Case Studies
- Study on FABP4 Inhibition : A study published in the Journal of Medicinal Chemistry highlighted the compound's interaction with human FABP4. The researchers utilized X-ray crystallography to elucidate the binding mode and confirmed its effectiveness as an inhibitor .
- Anti-inflammatory Activity : In a controlled laboratory setting, the compound was tested on LPS-stimulated macrophages. Results indicated a significant decrease in TNF-alpha and IL-6 production compared to untreated controls, supporting its role as an anti-inflammatory agent .
- Cancer Cell Line Studies : In vitro studies conducted on breast and prostate cancer cell lines showed that treatment with this compound led to reduced cell viability and increased apoptosis markers. These findings suggest its potential as a chemotherapeutic agent .
常见问题
Basic: What synthetic methodologies are recommended for preparing 4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid?
Answer:
The compound can be synthesized via multi-step protocols involving cyclocondensation, alkylation, and hydrolysis. A representative approach includes:
Cyclocondensation : React trifluoromethyl-substituted cycloheptane precursors with hydrazine derivatives to form the pyrazole ring.
Alkylation : Attach the butanoic acid moiety using bromo- or chloro-substituted esters under basic conditions (e.g., K₂CO₃ in DMF).
Hydrolysis : Convert the ester intermediate to the carboxylic acid using aqueous NaOH or HCl .
Key Considerations :
- Use flash chromatography for purification (e.g., silica gel with ethyl acetate/hexane gradients).
- Monitor reaction progress via TLC and confirm purity (>95%) by HPLC .
Advanced: How can structure-activity relationships (SAR) be analyzed for this compound’s pharmacological activity?
Answer:
SAR studies require:
Derivative Synthesis : Prepare analogs with variations in the trifluoromethyl group, cycloheptane ring size, or carboxylic acid chain length. For example, compare with 4-oxobutanoic acid derivatives in .
In Vitro Assays : Test analogs against target proteins (e.g., kinases, antimicrobial targets) to correlate structural features with activity.
Computational Modeling : Use pharmacophore models or molecular docking to identify critical interactions (e.g., hydrogen bonding via the carboxylic acid group) .
Data Contradictions : Address discrepancies in bioactivity by standardizing assay conditions (e.g., pH, solvent) and replicating experiments .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : Confirm structure via ¹H and ¹³C NMR. Key signals include:
- Trifluoromethyl group: δ ~120-125 ppm (¹³C, quartet due to CF₃).
- Cycloheptane protons: δ 1.5–2.5 ppm (¹H, multiplet) .
- HPLC : Ensure purity >95% using C18 columns with UV detection (λ = 254 nm) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .
Advanced: How can low yields in multi-step synthesis be mitigated?
Answer:
Optimization Strategies :
Intermediate Stabilization : Protect the carboxylic acid group as an ester during alkylation to prevent side reactions.
Catalyst Screening : Test Pd-based catalysts for coupling steps to improve efficiency.
Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
Case Study : In , yields ranged from 22% to 86% depending on substituents. Lower yields (e.g., 22% for compound 26 ) were attributed to steric hindrance during cyclization, which was resolved by adjusting reaction temperature .
Basic: How is purity ensured for biological testing?
Answer:
- Purification : Use flash chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water.
- Analytical Validation :
- HPLC : Retention time consistency and peak symmetry.
- Elemental Analysis : Match calculated and observed C/H/N/F ratios .
Advanced: What strategies resolve contradictions in reported biological activity data?
Answer:
Assay Standardization : Control variables like cell line viability, incubation time, and solvent (e.g., DMSO concentration ≤0.1%).
Comparative Studies : Test the compound alongside structurally similar derivatives (e.g., fluorophenyl analogs in ) to isolate activity contributors.
Meta-Analysis : Re-evaluate published data for methodological inconsistencies (e.g., differences in MIC determination for antimicrobial activity) .
Basic: What role does the trifluoromethyl group play in stability and reactivity?
Answer:
- Electron-Withdrawing Effect : Enhances metabolic stability by reducing oxidation at the pyrazole ring.
- Thermal Stability : Confirmed via DSC/TGA, showing decomposition >200°C for CF₃-containing analogs .
Advanced: How can solubility be improved without compromising activity?
Answer:
Prodrug Design : Synthesize ester or amide derivatives (e.g., methyl ester) to enhance lipophilicity, then hydrolyze in vivo.
Salt Formation : Prepare sodium or potassium salts of the carboxylic acid for aqueous solubility.
Structural Modifications : Introduce polar substituents (e.g., hydroxyl groups) on the cycloheptane ring while maintaining the trifluoromethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
